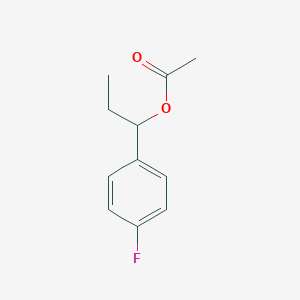

1-(4-Fluorophenyl)propyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

1-(4-fluorophenyl)propyl acetate |

InChI |

InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3 |

InChI Key |

VGONXVXXUMHENH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl Propyl Acetate and Analogues

Esterification Approaches to 1-(4-Fluorophenyl)propyl acetate (B1210297)

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is the cornerstone for synthesizing the target compound. Several classical and contemporary methods are applicable.

Fischer-Speier esterification is a classic acid-catalyzed reaction that involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of 1-(4-Fluorophenyl)propyl acetate, this would involve the reaction of 1-(4-fluorophenyl)propan-1-ol (B1330434) with acetic acid, using a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester product, an excess of one reactant (typically the more available and less expensive one, like acetic acid) is used, or water is removed from the reaction mixture as it forms, often through azeotropic distillation. organic-chemistry.orgjk-sci.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgbyjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.combyjus.com

Typical Fischer-Speier Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 1-(4-fluorophenyl)propan-1-ol, Acetic Acid | Formation of the ester. |

| Catalyst | H₂SO₄, TsOH, or other strong acids | To protonate the carbonyl group and activate the carboxylic acid. organic-chemistry.org |

| Temperature | Elevated (Reflux) | To increase the reaction rate. |

| Driving Equilibrium | Excess Acetic Acid or Water Removal | To shift the equilibrium towards the product side and maximize yield. organic-chemistry.orgjk-sci.com |

The Steglich esterification is a significantly milder method for forming ester bonds, which is advantageous when dealing with sensitive substrates. organic-chemistry.org This reaction utilizes a carbodiimide (B86325), most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction proceeds at room temperature and under neutral conditions, making it suitable for acid-labile compounds. wikipedia.orgnih.gov

In the context of synthesizing this compound, 1-(4-fluorophenyl)propan-1-ol would be reacted with acetic acid in the presence of DCC and DMAP. The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP acts as a superior acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species. organic-chemistry.org This species is then readily attacked by the alcohol, 1-(4-fluorophenyl)propan-1-ol, to yield the ester. A key feature of this reaction is that the water molecule formed during the condensation is consumed by DCC, resulting in the formation of a urea (B33335) byproduct, dicyclohexylurea (DCU), which is typically insoluble in common organic solvents and can be removed by filtration. wikipedia.org The use of this method is particularly relevant for fluorinated alcohols, as it can overcome the potentially lower nucleophilicity of the alcohol. nih.gov

Common Reagents in Steglich Esterification

| Reagent | Abbreviation | Role |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling agent, activates the carboxylic acid and consumes water. wikipedia.org |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | A water-soluble alternative to DCC, simplifying product purification. nih.gov |

| N,N'-Diisopropylcarbodiimide | DIC | Another common carbodiimide coupling agent. nih.gov |

Direct esterification refers to the condensation of a carboxylic acid and an alcohol without the pre-activation of the carboxylic acid, with Fischer-Speier being the most prominent example. However, the term can also encompass other catalytic systems designed for this direct transformation. The presence of the electron-withdrawing fluorine atom in 1-(4-fluorophenyl)propan-1-ol can reduce the nucleophilicity of the hydroxyl group, potentially slowing the reaction rate compared to non-fluorinated analogues. nih.gov

To overcome this, various modern catalysts have been developed that facilitate the direct condensation under milder conditions than traditional strong acids. For instance, salts of hafnium(IV) and zirconium(IV) have been shown to be effective catalysts for the direct ester condensation of a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org The key to success in these direct methods remains the efficient removal of water to drive the reaction equilibrium forward. researchgate.net Techniques such as pervaporation using zeolite membranes have been employed to remove water from the reaction system in real-time, leading to significantly higher conversions. researchgate.net

Esterification mediated by 1,1'-Carbonyldiimidazole (CDI) offers another route to ester synthesis under mild conditions. In this method, the carboxylic acid (acetic acid) first reacts with CDI to form a highly reactive N-acylimidazolide intermediate, releasing carbon dioxide and imidazole (B134444). This activated intermediate then reacts with the alcohol (1-(4-fluorophenyl)propan-1-ol) to form the desired ester, this compound, with imidazole being regenerated as a byproduct.

This method avoids the use of strong acids or the formation of insoluble urea byproducts seen in Steglich esterification. However, it has been noted that for fluorinated alcohols, the in situ-formed imidazole can sometimes be sufficiently nucleophilic to cause side reactions, which may necessitate alternative strategies like the Steglich method. nih.gov

Fluorination Strategies for Precursor Synthesis

The synthesis of the key precursor, 1-(4-fluorophenyl)propan-1-ol, requires the introduction of a fluorine atom onto the aromatic ring. While nucleophilic aromatic substitution can be used, electrophilic fluorination methods are a major alternative, offering direct routes to organofluorine compounds. wikipedia.org

Electrophilic fluorination involves the reaction of a nucleophilic carbon source, such as an aromatic ring, with an electrophilic source of fluorine ("F+"). wikipedia.org Over the years, reagents containing a nitrogen-fluorine (N-F) bond have become the agents of choice due to their relative stability, safety, and effectiveness. wikipedia.org These reagents are used to fluorinate a suitable precursor, such as 1-phenylpropan-1-ol or a derivative, to generate the 4-fluoro-substituted analogue.

The mechanism of electrophilic fluorination is complex and can be debated, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org The choice of fluorinating agent can be critical to achieving high yield and regioselectivity (i.e., directing the fluorine to the desired para position).

Prominent Electrophilic Fluorinating Reagents

| Reagent Name | Acronym/Common Name | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A highly effective, versatile, and commercially available electrophilic fluorinating agent. researchgate.net |

| N-Fluorobenzenesulfonimide | NFSI | A powerful, crystalline, and stable N-F reagent used for fluorinating a wide range of nucleophiles. researchgate.net |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a primary pathway for creating carbon-fluorine bonds. These reactions typically involve the displacement of a leaving group by a fluoride (B91410) ion (F⁻). A significant challenge in these reactions is the nature of the fluoride ion, which is a poor nucleophile in protic solvents due to strong hydrogen bonding and can be highly basic under anhydrous conditions, leading to side reactions. ucla.edunih.gov To overcome this, reagents like tetrabutylammonium (B224687) fluoride (TBAF) are used in organic solvents to increase fluoride's nucleophilicity. nih.gov

One of the most established industrial methods for synthesizing fluorinated aromatics is the Halex (halogen exchange) process. nih.gov This process involves the nucleophilic aromatic substitution of an activated aryl chloride with an inexpensive inorganic fluoride source, such as potassium fluoride (KF). nih.gov For a precursor like 1-(4-chlorophenyl)propyl acetate, this reaction would be challenging unless the aromatic ring is activated by strongly electron-withdrawing groups, which is not the case here.

Modern advancements have introduced transition metal-catalyzed methods to facilitate nucleophilic fluorination of aryl halides and triflates. Palladium-catalyzed reactions, for example, proceed through an oxidative addition of the aryl halide to a Pd(0) complex, followed by fluoride exchange and subsequent C-F bond-forming reductive elimination. nih.gov Similarly, copper(I)-mediated fluorination of aryl iodides using sources like AgF has been developed, which is effective for both electron-rich and electron-poor arenes. thermofisher.com

Table 1: Comparison of Nucleophilic Fluorination Methods

| Method | Fluoride Source | Substrate | Catalyst/Mediator | Key Features |

|---|---|---|---|---|

| Halex Process | KF, CsF | Activated Aryl Chlorides | None (High Temp) | Industrially scalable but requires activated substrates. nih.gov |

| Quaternary Ammonium Salts | TBAF | Alkyl Halides/Sulfonates | None | Enhanced fluoride nucleophilicity in organic solvents. nih.gov |

| Palladium-Catalyzed | AgF, CsF | Aryl Triflates/Bromides | Palladium complexes | Milder conditions and broader substrate scope. nih.govorganic-chemistry.org |

Radical Fluorination Methodologies

Radical fluorination offers an alternative to nucleophilic methods for C–F bond formation. These reactions involve a fluorine atom transfer to a carbon-centered radical. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) are often used as the fluorine atom source. nih.gov The generation of the initial carbon radical can be achieved through various means, including the decomposition of diacyl peroxides. nih.gov

A notable development in this area is the use of photoredox catalysis to generate carbon radicals from suitable precursors, which are then trapped by an electrophilic fluorine source. For instance, a method involving a silyl (B83357) radical-mediated chain process can convert alkyl bromides to alkyl fluorides. princeton.edu In this process, a silyl radical abstracts the bromine atom from the substrate, generating a carbon radical, which then abstracts a fluorine atom from NFSI to yield the fluorinated product and propagate the chain. princeton.edu Such strategies highlight the potential for converting a precursor like 1-(4-bromophenyl)propyl acetate into the desired fluorinated compound under relatively mild conditions.

C-H Fluorination and Fluoroalkylation Strategies

Direct C-H fluorination is an economically attractive strategy as it avoids the pre-functionalization of the substrate. researchgate.net This approach aims to directly replace a hydrogen atom on the aromatic ring with fluorine. The challenge lies in controlling the regioselectivity and overcoming the high energy barrier associated with C-H bond cleavage and C-F bond formation. researchgate.net

Electrophilic fluorination of arenes often requires harsh conditions or highly activated substrates. However, transition metal-catalyzed methods have emerged to address these limitations. For example, palladium-catalyzed electrophilic fluorination of arylboronic acids using reagents like Selectfluor has been reported. thermofisher.com While this is not a direct C-H fluorination, related palladium-catalyzed C-H activation/fluorination cycles are an active area of research. A reported C-H fluorination of pyridines using AgF₂ proceeds via a proposed radical fluorine-atom transfer pathway. thermofisher.com For a substrate like 1-phenylpropyl acetate, achieving selective fluorination at the para-position would be the primary challenge for any direct C-H fluorination method.

Deoxyfluorination and Decarboxyfluorination Techniques

Deoxyfluorination and decarboxyfluorination are powerful methods for introducing fluorine by replacing hydroxyl and carboxylic acid functional groups, respectively.

Deoxyfluorination involves the conversion of alcohols to alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable derivatives (e.g., Deoxo-Fluor®, Fluolead™) are commonly used for this transformation. tcichemicals.comthermofisher.com This method could be applied if the synthesis starts from a phenolic precursor, such as 1-(4-hydroxyphenyl)propyl acetate. The reaction of a phenol (B47542) with a deoxyfluorinating reagent like PhenoFluor™ can yield the corresponding aryl fluoride. thermofisher.com

Decarboxyfluorination provides a route to aryl fluorides from readily available aromatic carboxylic acids. nih.gov Recent methods have utilized silver catalysts to mediate the conversion of benzoic acids to aryl fluorides using electrophilic fluorinating agents like Selectfluor. This transformation is particularly valuable as it offers a way to install fluorine where a carboxyl group once was, providing a distinct synthetic pathway from other functional group interconversions.

A summary of these techniques is presented below.

Table 2: Deoxyfluorination and Decarboxyfluorination Reagents

| Transformation | Reagent Class | Example Reagent | Substrate |

|---|---|---|---|

| Deoxyfluorination | Sulfur-based | DAST, Deoxo-Fluor® tcichemicals.comthermofisher.com | Alcohols, Phenols |

| Deoxyfluorination | Pyridinium Salt-based | PyFluor ucla.edu | Alcohols, Phenols |

Formation of the 1-(4-Fluorophenyl)propyl Skeleton

An alternative synthetic approach involves constructing the aryl-propyl skeleton using a starting material that already contains the fluorine atom, such as fluorobenzene (B45895).

Friedel-Crafts Alkylation for Aryl-Propyl Systems

The Friedel-Crafts reaction is a classic method for attaching alkyl groups to an aromatic ring. rsc.org To synthesize the 1-(4-fluorophenyl)propyl skeleton, one could perform a Friedel-Crafts alkylation on fluorobenzene using a propyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

However, this direct alkylation is fraught with challenges. Firstly, the reaction can generate carbocation intermediates that are prone to rearrangement. libretexts.org For example, the primary carbocation formed from 1-chloropropane (B146392) could rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl group on the ring instead of the desired n-propyl group. Secondly, the product of the reaction, an alkylated benzene (B151609), is more nucleophilic than the starting material, which can lead to undesirable polyalkylation. organic-chemistry.orgnih.gov

A more reliable alternative is the two-step Friedel-Crafts acylation followed by reduction. organic-chemistry.org In this sequence, fluorobenzene is first acylated with propanoyl chloride and a Lewis acid catalyst. This reaction places a propanoyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing nature of the fluorine substituent. The resulting 1-(4-fluorophenyl)propan-1-one is not susceptible to over-acylation because the acyl group deactivates the ring. The ketone can then be reduced to the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, using a reducing agent like sodium borohydride (B1222165), which is then esterified to give the final product.

Grignard Reactions in the Construction of Fluorinated Aryl Systems

Grignard reactions provide a versatile and powerful method for forming carbon-carbon bonds. To construct the desired skeleton, a Grignard reagent derived from a fluorinated aryl halide, such as 4-fluorophenylmagnesium bromide, can be utilized. This reagent is prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal.

The 4-fluorophenylmagnesium bromide can then be reacted with an appropriate electrophile to build the propyl side chain. Reaction with propanal would directly yield the secondary alcohol, 1-(4-fluorophenyl)propan-1-ol, after an aqueous workup. This alcohol is the direct precursor to the target molecule, this compound, which can be formed through a standard esterification reaction. This Grignard-based approach offers high regioselectivity and avoids the rearrangement and polyalkylation issues associated with Friedel-Crafts alkylation. organic-chemistry.org

Alkene Hydrofluorination Strategies

The direct introduction of fluorine to an alkene precursor represents a powerful strategy for the synthesis of fluorinated compounds. Palladium-catalyzed electrooxidative hydrofluorination of aryl-substituted alkenes offers a modern approach to this transformation. This method utilizes a nucleophilic fluorine source to achieve the desired hydrofluorination.

A plausible precursor for the synthesis of this compound via this strategy would be an alkene such as 1-(4-(prop-1-en-1-yl)phenyl) starting material. The palladium-catalyzed reaction in the presence of a fluoride source would lead to the formation of the corresponding fluorinated intermediate, 1-fluoro-4-(1-fluoropropyl)benzene. Subsequent transformations would then be required to introduce the acetate functionality.

A study on the palladium-catalyzed electrooxidative hydrofluorination of various aryl-substituted alkenes demonstrated the feasibility of this approach. For instance, the hydrofluorination of 1-(4-(prop-1-en-1-yl)phenyl)-1H-pyrazole was achieved, yielding the corresponding 1-(4-(1-fluoropropyl)phenyl)-1H-pyrazole. amazonaws.com While this specific example involves a pyrazole (B372694) substituent, the underlying principle of hydrofluorinating a propenylphenyl group is applicable.

Table 1: Examples of Palladium-Catalyzed Hydrofluorination of Aryl-Substituted Alkenes amazonaws.com

| Starting Material | Product | Yield (%) |

| (E)-2-methoxy-4-(prop-1-en-1-yl)phenyl acetate | 4-(1-Fluoropropyl)-2-methoxyphenyl acetate | 70 |

| 1-(4-(prop-1-en-1-yl)phenyl)-1H-pyrazole | 1-(4-(1-Fluoropropyl)phenyl)-1H-pyrazole | 37 |

| 4-(prop-1-en-1-yl)-1,1'-biphenyl | 4-(1-Fluoropropyl)-1,1'-biphenyl | Not Specified |

It is important to note that the regioselectivity and stereoselectivity of the hydrofluorination reaction are key considerations. The choice of catalyst, fluorine source, and reaction conditions can significantly influence the outcome of the reaction.

Reductive Transformations of Carbonyl Precursors

A common and effective method for the synthesis of this compound involves the reduction of a suitable carbonyl precursor, followed by acetylation. The readily available ketone, 4'-fluoropropiophenone (B1329323), serves as an excellent starting material for this approach.

The reduction of the carbonyl group in 4'-fluoropropiophenone to a secondary alcohol, 1-(4-fluorophenyl)propan-1-ol, is a critical step. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome of the reaction. For instance, the use of sodium borohydride (NaBH₄) in an appropriate solvent typically yields the racemic alcohol.

Research into the chelation-controlled diastereoselective reduction of α-fluoroketones provides valuable insights into controlling the stereochemistry of such reductions. d-nb.info While 4'-fluoropropiophenone is not an α-fluoroketone, the principles of Lewis acid-mediated reductions can be applied to achieve stereocontrol if a chiral center is desired. For example, pretreatment of a ketone with a Lewis acid like titanium tetrachloride (TiCl₄) before reduction with lithium borohydride (LiBH₄) can lead to high diastereoselectivity. d-nb.info

Once the alcohol, 1-(4-fluorophenyl)propan-1-ol, is obtained, it can be readily converted to the final product, this compound, through a standard acetylation reaction. This is typically achieved by treating the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine.

Table 2: Diastereoselective Reduction of α-Fluoropropiophenone d-nb.info

| Lewis Acid | Reducing Agent | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | LiBH₄ | High syn selectivity |

| Ti(OiPr)₄ | LiBH₄ | Predominantly anti |

Oxidative Transformations of Alkyl Benzenes and Related Aryl-Alkyl Systems

The oxidation of an alkylbenzene precursor offers another potential route to this compound. In this strategy, a starting material such as 1-fluoro-4-propylbenzene (B3135843) would be oxidized to introduce a carbonyl or hydroxyl group at the benzylic position.

The oxidation of alkylbenzenes can be achieved using various oxidizing agents. For example, the oxidation of n-propylbenzene is known to produce a mixture of phenyl ethyl ketone and phenyl ethyl carbinol. By analogy, the oxidation of 1-fluoro-4-propylbenzene could potentially yield 4'-fluoropropiophenone and 1-(4-fluorophenyl)propan-1-ol. These intermediates can then be further processed as described in the reductive transformations section to obtain the final acetate product.

The selectivity of the oxidation reaction is a crucial factor. Controlling the reaction conditions, such as the choice of oxidant, catalyst, and temperature, is necessary to maximize the yield of the desired product and minimize side reactions, such as over-oxidation to carboxylic acids.

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve efficient and selective transformations. Transition metal catalysis, in particular, offers powerful tools for the construction of complex molecules like this compound.

Transition Metal Catalysis

Palladium-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of unactivated C-H bonds. In the context of synthesizing aryl acetates, this methodology could potentially be applied to a precursor like 1-fluoro-4-propylbenzene. The reaction would involve the direct, palladium-catalyzed acetoxylation of the benzylic C-H bond of the propyl group.

While direct palladium-catalyzed acetoxylation of the specific benzylic position in 1-fluoro-4-propylbenzene to form this compound has not been extensively reported, the general principle of palladium-catalyzed C-H acetoxylation is well-established. These reactions typically employ a palladium catalyst, such as palladium(II) acetate, and an oxidant to facilitate the catalytic cycle. The selectivity of the C-H activation step is a significant challenge and would need to be carefully controlled to favor functionalization at the desired benzylic position.

Nickel catalysis has gained prominence as a cost-effective and versatile alternative to palladium catalysis for a variety of cross-coupling reactions. The application of nickel catalysis to the synthesis of this compound could be envisioned through a few potential pathways.

One hypothetical approach involves a nickel-catalyzed cross-coupling reaction. For instance, a suitable 4-fluorophenyl electrophile, such as 1-bromo-4-fluorobenzene, could be coupled with a propanoyl-containing nucleophile in the presence of a nickel catalyst. However, the direct coupling to form the acetate would be challenging. A more plausible route would involve the coupling to form a precursor like 4'-fluoropropiophenone, which can then be reduced and acetylated.

Recent advancements have demonstrated the use of nickel catalysts for the coupling of aryl chlorides with various nucleophiles, highlighting the potential of nickel in activating challenging substrates. acs.org Furthermore, nickel-catalyzed decarbonylative reactions have been developed for the synthesis of fluoroalkyl thioethers from thioesters, showcasing nickel's utility in forming new bonds with fluorinated motifs. nih.gov While not a direct synthesis of the target acetate, these examples underscore the potential for developing novel nickel-catalyzed methods for its synthesis.

Rhodium-Catalyzed Processes

Rhodium-catalyzed reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often through C-H activation. researchgate.netresearchgate.net These methods are valued for their high reactivity, selectivity, and broad functional group tolerance. researchgate.net While direct synthesis of this compound via rhodium catalysis is not extensively documented in the provided results, the principles of rhodium-catalyzed C-H activation and annulation are well-established for creating complex heterocyclic and annulated molecules. researchgate.netrsc.org

Rhodium(III) catalysts, in particular, are effective for C-H activation under mild conditions. mdpi.com The general mechanism involves the formation of a Rh(III) complex that facilitates C-H bond cleavage, followed by insertion of a coupling partner and subsequent reductive elimination to yield the product and regenerate the active catalyst. researchgate.net Carboxylic acids have been shown to be effective directing groups in rhodium(III)-catalyzed intramolecular Heck-type reactions, leading to the formation of various bicyclic compounds. nih.gov This suggests the potential for using a carboxylic acid-containing precursor to guide the formation of the ester bond in compounds like this compound.

A notable development is the use of novel electron-deficient Rh(III) catalysts that have demonstrated higher efficacy than traditional catalysts for certain substrates. nih.gov Furthermore, rhodium-catalyzed asymmetric 1,4-addition of organozinc reagents has been successfully employed for the synthesis of 2-aryl-4-piperidones, highlighting the versatility of rhodium catalysis in constructing chiral molecules. nih.gov

Table 1: Examples of Rhodium-Catalyzed Transformations

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|---|

| [RhCpCl2]2 / Cu(OAc)2 | Intramolecular Heck-type | Carboxylic acid derivatives | Dihydrobenzofurans, etc. | Carboxylic acid as directing group. nih.gov |

| Rhodium(III) catalyst | C-H activation/annulation | Anilines, Alkynes | Indoles | Aerobic conditions, O2 as sole oxidant. researchgate.net |

| Rhodium catalyst | Asymmetric 1,4-addition | α,β-unsaturated piperidones, Organozinc reagents | 2-Aryl-4-piperidones | High yield and enantiomeric excess. nih.gov |

| [RhCp(CF3)2ArCl2]2 | Intramolecular Heck-type | Carboxylic acid derivatives | Bicyclic compounds | More effective than [RhCpCl2]2 for some substrates. nih.gov |

Iron-Catalyzed Transformations

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to precious metal catalysis for C-H functionalization reactions. researchgate.netacs.org Iron complexes are versatile catalysts for carbene-transfer reactions with diazoalkanes, enabling the introduction of new functional groups into organic molecules under mild conditions. mdpi.comnih.gov These reactions can proceed with high efficiency and are a valuable tool for functionalizing unreactive C-H bonds. mdpi.com

Iron-catalyzed C-H activation can be directed by various functional groups, leading to the formation of new C-C and C-heteroatom bonds. researchgate.net For instance, iron-catalyzed C-H borylation of aryl chlorides has been reported, which could be a potential pathway to synthesize precursors for this compound. mdpi.com The reaction of 1-chloronaphthalene (B1664548) with B2pin2 using Fe(acac)3 as a catalyst is a notable example. mdpi.com

Furthermore, iron-catalyzed intramolecular cyclization via C-H functionalization has been explored using iron phthalocyanine (B1677752) complexes. mdpi.com These reactions demonstrate broad functional group tolerance and can produce five-membered rings in moderate to good yields. mdpi.com The development of iron-catalyzed C-H activation represents a significant advancement in sustainable chemistry. acs.org

Table 2: Examples of Iron-Catalyzed C-H Functionalization

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|---|

| Iron phthalocyanin complex | Intramolecular cyclization | Bis-acceptor diazoalkanes | Five-membered rings | Weakly coordinating counterions increase electrophilicity. mdpi.com |

| Fe(acac)3 / K-O-t-Bu | C-H Borylation | Aryl chlorides, B2pin2 | Arylboronates | Can be coupled in situ under Suzuki-Miyaura conditions. mdpi.com |

| Iron catalyst | C-H Functionalization | Aromatic/heteroaromatic/olefinic substrates, Alkenyl/aryl boron compounds | Coupled products | Involves an organoiron(III) reactive intermediate. researchgate.net |

| Iron carbonyls | Annulation | N-H imines, Internal alkynes | cis-3,4-dihydroisoquinolines | First iron-carbonyl-catalyzed C-H activation of arenes. researchgate.net |

Organocatalysis in Fluorinated Compound Synthesis

Organocatalysis provides a metal-free approach to the synthesis of chiral fluorinated molecules, which has garnered significant attention due to the unique stereoelectronic properties of these compounds. nih.gov This methodology often relies on the use of small organic molecules, such as cinchona alkaloids and their derivatives, to catalyze enantioselective transformations. rsc.orgrsc.org

The field has evolved from the direct introduction of fluorine atoms to the use of Michael additions to incorporate fluorine-containing synthons and the development of trifluoromethylation reactions. nih.gov Organocatalytic enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, for example, can create two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. rsc.org

The design of organocatalysts can be refined by introducing aliphatic C-F bonds, which act as chemically inert steering groups for conformational control. capes.gov.br This strategy has been applied to enhance the performance of catalysts in various reactions. Additionally, reagent-regulated organocatalytic enantiodivergent synthesis has been developed for chiral sulfinimidate esters, where the choice of chlorinating reagent dictates the enantiomer formed. acs.orgnih.gov

Table 3: Examples of Organocatalytic Synthesis of Fluorinated Compounds

| Catalyst | Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|---|

| Cinchona alkaloid derivative | Conjugate addition | α-Fluoroketoesters, Nitroolefins | β-Ketoesters with fluorinated quaternary carbon | Excellent enantioselectivity (94-99% ee). rsc.org |

| Triethylamine | Aldol-type reaction | Fluorooxindoles, Isatins | 3-Fluoro-3'-hydroxy-3,3'-bisoxindoles | High diastereoselectivity and yields. nih.gov |

| Chiral pentanidium catalyst | Tandem chlorination/nucleophilic substitution | Sulfenamides, Alcohols | Chiral sulfinimidate esters | Enantiodivergent synthesis regulated by chlorinating reagent. acs.orgnih.gov |

| N-phenylphenothiazine (PTH) | Defluorinative coupling | Trifluoromethyl arenes, Unactivated alkenes | Difluoromethylated compounds | Dual catalysis with a HAT catalyst. nih.gov |

Photoredox Catalysis for Fluorinated Molecules

Visible-light photoredox catalysis has become a prominent and powerful strategy for the synthesis of fluorinated molecules due to its mild reaction conditions and high functional group compatibility. mdpi.comvapourtec.comdntb.gov.ua This approach enables the activation of small molecules and has significantly contributed to the development of new methods for introducing fluorine-containing groups into organic substrates. mdpi.comvapourtec.com

Both transition metal complexes (e.g., iridium and ruthenium) and organic dyes can serve as photocatalysts, initiating reactions through single electron transfer (SET) or energy transfer (EnT) mechanisms. nih.gov These methods can be used for direct fluoroalkylation and fluorination reactions, as well as for the functionalization of C-F bonds. nih.gov A key advantage of photoredox catalysis is the ability to generate radicals under catalytic and mild conditions. nih.gov

Recent advances include the use of red light-mediated copper-catalyzed photoredox catalysis for the synthesis of α-trifluoromethyl derivatives from styrenes. youtube.com Furthermore, photoredox catalysis allows for switchable divergent synthesis, where tuning reaction parameters enables the selective generation of multiple fluorine-containing products from a common set of starting materials. nih.gov

Table 4: Examples of Photoredox Catalysis for Fluorinated Molecules

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|---|

| Transition metal or organic photocatalyst | Direct fluorination/fluoroalkylation | Arenes, Heteroarenes | Fluorinated aromatic compounds | Broad range of fluorinating agents can be used. mdpi.comvapourtec.com |

| Organic photocatalyst (e.g., Miyake phenoxazine) | Alkene-selective insertion into benzylic C-F bond | Fluorinated compounds, Alkenes | Fluorinated products | Fluoride-scavenger-free protocol. acs.org |

| Copper-catalyzed photoredox system | Trifluoromethylation | Styrenes | α-Trifluoromethyl derivatives | Red-light mediated. youtube.com |

| Photoredox/Ni dual catalysis | Cross-coupling | Benzyltrifluoroborates, Aryl bromides | Coupled products | Overcomes limitations of traditional cross-coupling. nih.gov |

Electrochemical Catalysis

Electrochemical synthesis offers a green and sustainable alternative for the selective fluorination of organic compounds, as it often avoids the need for hazardous reagents. acs.orglew.ro This method typically involves electrolysis in an aprotic solvent containing a fluoride salt, leading to mono- and difluorinated products. acs.org The choice of the supporting fluoride salt and the electrolytic solvent is crucial for achieving efficient and selective fluorination. acs.org

Electrochemical methods have been developed for the direct oxidative coupling of aldehydes with alcohols to produce esters, which could be a viable route for synthesizing this compound. researchgate.netresearchgate.net These reactions can be performed in an undivided electrochemical cell with graphite (B72142) electrodes. researchgate.net Furthermore, electrochemical C(sp³)-H etherification has been achieved through the cross-coupling of benzylic or allylic C-H bonds with alcohols in the absence of transition metal catalysts. nih.gov

A significant recent development is the use of hexafluorosilicate (B96646) salts, an inexpensive and widely available fluorine source, for electrochemical fluorination. acs.orgnih.gov This approach has been successfully applied to the decarboxylative fluorination of aliphatic carboxylic acids. The combination of electrochemistry with photochemistry (electro-photocatalysis) is also a promising strategy for C(sp³)-H functionalization, allowing for the activation of inert bonds under mild conditions. nih.gov

Table 5: Examples of Electrochemical Catalysis

| Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|

| Oxidative coupling | Aldehydes, Alcohols | Esters | TBAF as supporting electrolyte, graphite electrodes. researchgate.net |

| C(sp³)-H etherification | Benzylic/allylic C-H compounds, Alcohols | Ethers | Transition-metal-catalyst-free. nih.gov |

| Decarboxylative fluorination | Aliphatic carboxylic acids | Aliphatic fluorides | Use of inexpensive hexafluorosilicate salts. acs.orgnih.gov |

| Esterification | Aroylhydrazides, Alcohols | Carboxylic esters | Reagent-free, mild conditions. researchgate.net |

Enzymatic/Biocatalytic Approaches to Functional Group Transformation

Biocatalysis is increasingly recognized as a smart and green tool for preparing chiral compounds, offering high efficiency, yield, and eco-friendly processes. nih.gov Enzymes can catalyze reactions with high regio-, chemo-, and stereoselectivity under mild conditions, often eliminating the need for protecting groups. acs.org

For the synthesis of chiral esters, lipases are commonly used biocatalysts. Combinatorial synthesis in continuous-flow reactors packed with lipase (B570770) has been shown to produce chiral esters with high conversion and enantiomeric excess. scielo.br This method allows for the preferential formation of one enantiomer.

Dynamic reductive kinetic resolution (DYRKR) using carbonyl reductases (also known as alcohol dehydrogenases) is a cost-effective method for the asymmetric synthesis of chiral β-hydroxy α-amino esters, achieving high conversion and stereoselectivity. acs.org While direct enzymatic synthesis of this compound is not specified in the search results, these biocatalytic approaches for chiral ester and alcohol synthesis demonstrate the potential for developing an enzymatic route. nih.govacs.orgalmacgroup.comresearchgate.net

Table 6: Examples of Enzymatic/Biocatalytic Transformations

| Enzyme/System | Reaction Type | Substrate(s) | Product Type | Key Features |

|---|---|---|---|---|

| Lipase N435® | Esterification | Secondary alcohols, Acetic/Propanoic acid | Chiral esters | Continuous-flow reactor, high conversion and enantioselectivity. scielo.br |

| Carbonyl reductase (CR) | Dynamic Reductive Kinetic Resolution (DYRKR) | Racemic aryl α-amino β-keto esters | Chiral syn-aryl β-hydroxy α-amino esters | Introduces two adjacent stereocenters with high conversion and stereoselectivity. acs.org |

| Cyclase (CYC) from biosynthetic pathway | Intramolecular oxa-Michael addition | Unsaturated hydroxy thioesters | Tetrahydropyran (THP) and tetrahydrofuran (B95107) (THF) thioesters | One-pot reaction with alcohol dehydrogenases (ADHs). acs.org |

| Engineered carboxylesterase | Amidation | Esters, Amines | Key intermediate for a pharmaceutical | Patented by a pharmaceutical company. nih.gov |

Reaction Mechanisms and Kinetic Studies of 1 4 Fluorophenyl Propyl Acetate

Mechanistic Pathways of Esterification Reactions

The formation of 1-(4-fluorophenyl)propyl acetate (B1210297) from its precursors, 1-(4-fluorophenyl)propan-1-ol (B1330434) and an acylating agent like acetic acid or acetic anhydride (B1165640), typically proceeds via an esterification reaction. The most common of these is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible, multi-step process that can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). byjus.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The alcohol, 1-(4-fluorophenyl)propan-1-ol, acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. masterorganicchemistry.com This creates a good leaving group, water.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.com This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, 1-(4-fluorophenyl)propyl acetate, and regenerate the acid catalyst. byjus.com

Since the reaction is in equilibrium, it can be driven towards the product side by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orglibretexts.orgnumberanalytics.com

Alternative esterification methods that avoid the production of water include the use of carboxylic acid anhydrides (e.g., acetic anhydride) or acid chlorides with the alcohol. organic-chemistry.org When using an anhydride, the mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate which then collapses to form the ester and a carboxylic acid molecule as a byproduct.

Mechanisms of C-F Bond Formation and Transformation

The synthesis of the precursor, 1-(4-fluorophenyl)propan-1-ol, requires the introduction of a fluorine atom onto the benzene (B151609) ring. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its formation a thermodynamically favorable but kinetically challenging process. nih.govacs.org Several mechanisms can be employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine into electron-deficient aromatic rings. nih.gov

Halex Process: The Halogen Exchange (Halex) process involves the displacement of a leaving group, typically chlorine, from an activated aryl halide with a fluoride (B91410) ion from a source like KF. nih.gov For a precursor like 4-chloro-propiophenone, the rate-determining step is the addition of the fluoride ion to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of an electron-withdrawing group (like the ketone in the precursor) is crucial to stabilize this intermediate.

Transition Metal-Catalyzed Fluorination: Palladium-catalyzed reactions have emerged as powerful tools for C-F bond formation. nih.govillinois.edu The general catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by fluoride exchange to form an arylpalladium(II) fluoride intermediate, and subsequent reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst. nih.govmdpi.com The use of specific ligands, such as the bulky phosphine (B1218219) ligand BrettPhos, has been key to the success of these reactions. nih.gov

Concerted Nucleophilic Aromatic Substitution (CSNAr): Some modern reagents, like PhenoFluor, operate through a concerted mechanism that avoids charged intermediates, proceeding through a single neutral four-membered transition state. nih.govacs.org This pathway can offer greater functional group tolerance. nih.gov

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic substrate with an electrophilic fluorine source ("F⁺"). wikipedia.orgnumberanalytics.com

Reagents: Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgalfa-chemistry.com

Mechanism: The mechanism can be complex and is still debated, with possibilities including a direct SN2-type attack by the nucleophilic carbon on the fluorine atom or a single-electron transfer (SET) process. wikipedia.org For aromatic substrates, the reaction typically proceeds via an electrophilic aromatic substitution pathway where the "F⁺" source attacks the aromatic ring to form a sigma complex (arenium ion), which then loses a proton to yield the fluorinated arene. This method is often used with organometallic precursors like arylboronic acids or arylsilanes. nih.govillinois.edu

The table below summarizes key features of different C-F bond formation mechanisms.

| Mechanism | Key Features | Typical Substrate | Typical Reagent(s) |

| Halex (SNAr) | Stepwise addition-elimination; requires electron-withdrawing groups. | Activated Aryl Chlorides | KF, CsF |

| Pd-Catalyzed | Catalytic cycle: Oxidative addition, F⁻ exchange, reductive elimination. nih.govmdpi.com | Aryl Halides/Triflates | Pd(0) source, Ligand, Fluoride Source (e.g., CsF) |

| CSNAr | Concerted mechanism via a four-membered transition state. nih.govacs.org | Phenols | PhenoFluor |

| Electrophilic | Reaction with an "F⁺" source. wikipedia.orgalfa-chemistry.com | Electron-rich Arenes, Organometallics | NFSI, Selectfluor® |

Elucidation of Reaction Intermediates in this compound Synthesis

The synthesis of this compound proceeds through several key reactive intermediates, the nature of which depends on the specific reaction pathway.

Intermediates in Esterification: In the Fischer esterification of 1-(4-fluorophenyl)propan-1-ol with acetic acid, the central intermediate is a tetrahedral intermediate . organic-chemistry.orgmasterorganicchemistry.com This species is formed after the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the acid. masterorganicchemistry.com It features a central carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the alkyl group of the acid (methyl), the oxygen from the alcohol, and another hydroxyl group. This intermediate is transient and undergoes proton transfer and elimination of water to form the final ester. masterorganicchemistry.combyjus.com

Intermediates in C-F Bond Formation: The intermediates involved in creating the fluorophenyl moiety are highly dependent on the chosen fluorination method.

Meisenheimer Complex: In the SNAr pathway, such as the Halex process, the key intermediate is the Meisenheimer complex. nih.gov This is a resonance-stabilized, negatively charged cyclohexadienyl anion formed by the attack of the fluoride nucleophile on the aromatic ring. Its stability is critical for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups on the ring.

Organometallic Intermediates: For transition metal-catalyzed fluorinations, organometallic complexes are the crucial intermediates. In palladium-catalyzed reactions, an arylpalladium(II) fluoride complex (e.g., L₂Pd(Ar)F) is formed after oxidative addition and fluoride exchange. nih.govmdpi.com The C-F bond is then formed through reductive elimination from this intermediate. Similarly, iron-catalyzed cross-coupling reactions proceed through intermediates like phenoxy(imine) iron aryl complexes, which have been isolated and characterized. acs.org

Sigma Complex (Arenium Ion): In electrophilic aromatic fluorination, the attack of the electrophilic fluorine source on the aromatic ring generates a sigma complex , or arenium ion. illinois.edu This cationic intermediate is resonance-stabilized, with the positive charge delocalized over the ring. It subsequently loses a proton to restore aromaticity and form the final fluorinated product.

The table below details the key intermediates for each reaction type.

| Reaction | Key Intermediate | Description |

| Fischer Esterification | Tetrahedral Intermediate organic-chemistry.org | Neutral, sp³-hybridized species formed by nucleophilic attack of the alcohol on the protonated carboxylic acid. |

| SNAr Fluorination | Meisenheimer Complex nih.gov | Anionic, resonance-stabilized cyclohexadienyl intermediate. |

| Pd-Catalyzed Fluorination | Arylpalladium(II) Fluoride nih.govmdpi.com | Organometallic complex from which the C-F bond is formed via reductive elimination. |

| Electrophilic Fluorination | Sigma Complex (Arenium Ion) illinois.edu | Cationic, resonance-stabilized cyclohexadienyl intermediate. |

Kinetic Analysis of Key Reaction Steps

Kinetics of Esterification: For the Fischer esterification, the reaction rate is influenced by several factors, including the structure of the alcohol, temperature, and catalyst concentration. numberanalytics.com

Rate-Determining Step: The slowest step, and therefore the rate-determining step, is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid to form the tetrahedral intermediate. doubtnut.comncert.nic.in

Effect of Alcohol Structure: The rate of esterification is highly sensitive to steric hindrance in the alcohol. doubtnut.com The general order of reactivity is primary > secondary > tertiary alcohols. quora.com Since 1-(4-fluorophenyl)propan-1-ol is a secondary alcohol, its esterification is expected to be slower than that of a primary alcohol like benzyl (B1604629) alcohol but faster than that of a tertiary alcohol. This steric effect is due to the increased crowding in the sp³-hybridized transition state leading to the tetrahedral intermediate. doubtnut.comucr.ac.cr

Rate Law: Under conditions where the alcohol is used in large excess (as the solvent), the reaction can be treated as a pseudo-first-order reaction. However, the water produced during the reaction can cause the observed rate constant to decrease over time due to the reverse reaction (hydrolysis). mit.edu

Kinetics of C-F Bond Formation: The kinetics of introducing the fluorine atom vary significantly with the chosen method.

SNAr Reactions: In the Halex process, the rate-determining step is the formation of the Meisenheimer complex. nih.gov The reaction rate is therefore highly dependent on the electrophilicity of the aryl halide, which is enhanced by electron-withdrawing substituents.

Transition Metal-Catalyzed Reactions: The reductive elimination step to form the C-F bond is often considered the most challenging and potentially rate-limiting step in palladium-catalyzed cycles due to the high polarity of the metal-fluoride bond and the poor polarizability of the fluoride anion. illinois.edupku.edu.cn

PhenoFluor Deoxyfluorination: Kinetic studies, including Hammett plots and kinetic isotope effect measurements, on reactions using the PhenoFluor reagent have indicated that C-O bond cleavage is part of the rate-determining step. acs.org

A kinetic study of the reaction between CF₃O₂ radicals and Cl atoms found a rate constant of (4.2 ± 0.8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, illustrating the type of quantitative data obtained from kinetic analyses of fluorine-containing species. researchgate.net

Impact of Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can profoundly influence the rate and outcome of the reactions involved in synthesizing this compound. researchgate.net

Solvent Effects in Esterification: In Fischer esterification, the solvent plays multiple roles.

Reactant and Medium: Often, an excess of the alcohol reactant (1-(4-fluorophenyl)propan-1-ol) serves as the solvent, which helps drive the equilibrium toward the ester product according to Le Châtelier's principle. libretexts.org

Polarity and Solvation: The solvent must effectively solvate the reactants and the polar, charged intermediates and transition states. However, the effect is complex. A change in solvent can alter the activities of reactants, products, and the key transition states. aiche.org For example, some studies have shown that nonpolar solvents can lead to higher esterification rates compared to polar protic solvents, which can strongly solvate the acid catalyst and reduce its activity. researchgate.net Thermodynamic investigations have shown that solvents like acetonitrile (B52724) can promote esterification, while dimethylformamide (DMF) can suppress it. researchgate.net

Solvent Effects in C-F Bond Formation: The choice of solvent is particularly critical for nucleophilic fluorination reactions.

Solubility and Nucleophilicity: A primary challenge is the low solubility of inorganic fluoride salts (like KF and CsF) in organic solvents. nih.gov High-polarity aprotic solvents such as DMSO, DMF, or sulfolane (B150427) are often required to dissolve the fluoride salt and increase the "nakedness" and nucleophilicity of the fluoride ion. harvard.edu However, trace amounts of water in these solvents can drastically reduce fluoride's nucleophilicity through strong hydrogen bonding. nih.govharvard.edu Therefore, rigorously anhydrous conditions are essential.

Rate and Selectivity: The use of tetraalkylammonium fluorides (e.g., TBAF) can improve solubility in less polar solvents like THF or MeCN. harvard.edu In some cases, tertiary alcohols like tert-butanol (B103910) have been used as solvents. They are poor hydrogen bond donors compared to water or primary alcohols, which enhances the nucleophilicity of the fluoride ion while attenuating its basicity, thus reducing side reactions. harvard.edu In palladium-catalyzed fluorination, the solvent must be compatible with the catalyst system and all intermediates in the catalytic cycle. nih.gov

The table below summarizes the general impact of different solvent types on the key reactions.

| Reaction | Solvent Type | General Impact | Examples |

| Esterification | Nonpolar Aprotic | Can increase reaction rates by minimizing solvation of the catalyst. | Toluene, Hexane aiche.org |

| Esterification | Polar Aprotic | Can suppress or promote the reaction depending on specific interactions. researchgate.net | Acetonitrile (promotes), DMF (suppresses) researchgate.net |

| Nucleophilic Fluorination | Polar Aprotic | Increases solubility of fluoride salts, enhancing nucleophilicity. nih.gov | DMSO, DMF, Sulfolane |

| Nucleophilic Fluorination | Tertiary Alcohols | Attenuates basicity while maintaining sufficient nucleophilicity of F⁻. harvard.edu | tert-Butanol |

Stereochemical Considerations in 1 4 Fluorophenyl Propyl Acetate Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound from a prochiral precursor. In the context of 1-(4-fluorophenyl)propyl acetate (B1210297), the key step is the asymmetric reduction of the prochiral ketone, 4'-fluoropropiophenone (B1329323). This transformation establishes the stereochemistry of the resulting alcohol, 1-(4-fluorophenyl)propan-1-ol (B1330434), which is then acylated to the final product.

Organocatalysis has emerged as a powerful tool for such asymmetric transformations. Chiral organocatalysts, such as those derived from proline, can effectively catalyze the enantioselective reduction of ketones. These catalysts create a chiral environment around the substrate, directing the approach of the reducing agent to one face of the carbonyl group, thus leading to the preferential formation of one enantiomer of the alcohol. The use of organocatalysts in the synthesis of fluorine-containing compounds is an area of active research, with various strategies being developed for the introduction of fluorine into organic molecules. chimia.ch

Another significant approach involves the use of chiral catalysts based on metal complexes. For instance, the asymmetric reduction of prochiral aryl methyl ketones, a class of compounds structurally related to 4'-fluoropropiophenone, has been achieved using CBS-type (Corey-Bakshi-Shibata) catalysts. These catalysts, which typically contain a chiral oxazaborolidine core, can facilitate the enantioselective reduction of ketones with high efficiency and enantioselectivity. rsc.org

The general principle of these enantioselective strategies is depicted in the following reaction scheme:

Scheme 1: General Enantioselective Reduction of 4'-Fluoropropiophenone

Where Ar = 4-fluorophenyl

The choice of chiral catalyst and reducing agent is critical in achieving high enantiomeric excess (ee) of the desired alcohol enantiomer.

Diastereoselective Approaches

Diastereoselective synthesis becomes relevant when a molecule contains more than one stereocenter. While 1-(4-fluorophenyl)propyl acetate itself has only one stereocenter, diastereoselective strategies can be employed in its synthesis by introducing a temporary or permanent second stereocenter.

One powerful strategy involves the chelation-controlled diastereoselective reduction of an α-substituted precursor, such as α-fluoro-4'-fluoropropiophenone. In this case, the fluorine atom at the α-position introduces a second potential stereocenter. The choice of Lewis acid can direct the diastereoselectivity of the reduction. For example, the use of titanium tetrachloride (TiCl4) as a Lewis acid can promote the formation of the syn-diastereomer through a chelation-controlled pathway, where the Lewis acid coordinates to both the carbonyl oxygen and the α-fluorine atom. Conversely, using a non-chelating Lewis acid like titanium tetraisopropoxide (Ti(OiPr)4) can lead to the preferential formation of the anti-diastereomer. nih.gov This control over diastereoselectivity is crucial for synthesizing specific stereoisomers of more complex fluorinated molecules.

Table 1: Diastereoselective Reduction of α-Fluoropropiophenone nih.gov

| Lewis Acid | Reducing Agent | Solvent | Diastereomer Ratio (syn:anti) |

| TiCl4 | LiBH4 | Diethyl ether | >95:5 |

| Ti(OiPr)4 | LiBH4 | Diethyl ether | <5:95 |

Another diastereoselective approach is through the kinetic resolution of racemic 1-(4-fluorophenyl)propan-1-ol. wikipedia.org This method involves the use of a chiral acylating agent or an enzyme that preferentially acylates one enantiomer of the alcohol over the other. This results in a mixture of the acylated product (this compound) and the unreacted alcohol, both in enantioenriched forms. The efficiency of this process is determined by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers.

Asymmetric Catalysis in Fluorinated Systems

The presence of fluorine atoms in a molecule can significantly influence its electronic properties and reactivity, posing unique challenges and opportunities for asymmetric catalysis. The high electronegativity of fluorine can alter the electron density of nearby functional groups, which can in turn affect the interaction between the substrate and the chiral catalyst.

In the synthesis of fluorinated compounds, chiral hydrogen-bonding organocatalysts have shown great promise. researchgate.net These catalysts, such as chiral ureas and thioureas, can activate substrates through hydrogen bonding, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. For instance, in the context of fluorination reactions, these catalysts can control the enantioselective addition of a fluorine source to a prochiral substrate.

Furthermore, the development of asymmetric fluorous catalysis represents another innovative approach. This technique utilizes catalysts bearing fluorous ponytails, which allows for the easy separation and recycling of the catalyst in a fluorous biphasic system. nih.gov This strategy has been applied to various asymmetric transformations and holds potential for the synthesis of fluorinated chiral molecules like this compound.

The design of chiral catalysts for fluorinated systems is an ongoing area of research, with a focus on developing catalysts that can tolerate the unique electronic effects of fluorine while achieving high levels of stereocontrol.

Microbial and Enzymatic Stereoselective Reductions of Precursors

Biocatalysis, particularly the use of enzymes and whole microbial cells, offers a green and highly selective alternative for the synthesis of chiral compounds. For the preparation of enantiomerically pure 1-(4-fluorophenyl)propan-1-ol, the stereoselective reduction of the precursor ketone, 4'-fluoropropiophenone, is a key application of this technology.

A variety of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to catalyze the asymmetric reduction of acetophenone (B1666503) derivatives with high enantioselectivity. These biocatalysts often exhibit excellent chemo-, regio-, and stereoselectivity under mild reaction conditions (e.g., neutral pH and room temperature). The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is produced) can often be controlled by selecting an appropriate enzyme or microorganism.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis. nih.gov For instance, a chemical step can be used to synthesize the prochiral ketone precursor, which is then subjected to an enzymatic reduction to establish the desired stereochemistry. This approach has been successfully applied to the synthesis of various chiral fluorinated alcohols.

Table 2: Examples of Enzymatic Reduction of Ketone Precursors

| Enzyme/Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lactobacillus kefir alcohol dehydrogenase | α-Halogenated acetophenones | (S)-Alcohol | >99% |

| Ketoreductase from Pichia glucozyma | Substituted acetophenones | (S)-Alcohol | High |

The use of biocatalysts in the synthesis of this compound offers a sustainable and efficient route to the chiral alcohol intermediate, often with enantiopurities that are difficult to achieve through traditional chemical methods.

Computational and Theoretical Chemistry of 1 4 Fluorophenyl Propyl Acetate

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules like 1-(4-Fluorophenyl)propyl acetate (B1210297) at the atomic level. These methods allow for the investigation of phenomena that are difficult or impossible to observe experimentally.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-(4-Fluorophenyl)propyl acetate (B1210297), offering precise insights into its atomic framework. mdpi.commdpi.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals include those for the aromatic protons, the methine proton adjacent to the ester and the fluorophenyl group, the methylene (B1212753) protons of the propyl chain, and the methyl protons of the acetate and propyl groups. wisc.eduwiredchemist.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. wisc.eduwiredchemist.com This includes separate signals for the carbonyl carbon of the ester, the carbons of the fluorophenyl ring, and the carbons of the propyl and acetate groups.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a valuable tool. It provides a specific signal for the fluorine atom on the phenyl ring, and its chemical shift and coupling patterns can offer further structural confirmation. mdpi.com

Table 1: Predicted ¹H NMR Data for 1-(4-Fluorophenyl)propyl acetate

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (ortho to F) | ~7.3 | Doublet of doublets | 2H |

| Aromatic protons (meta to F) | ~7.1 | Doublet of doublets | 2H |

| Methine proton (-CH-O) | ~5.8 | Triplet | 1H |

| Methylene protons (-CH₂-CH₃) | ~1.8 | Sextet | 2H |

| Acetate methyl protons (-O-C(O)-CH₃) | ~2.1 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | ~170 |

| Aromatic carbon (C-F) | ~162 (doublet) |

| Aromatic carbons (C-CH) | ~128 (doublet) |

| Aromatic carbons (CH) | ~115 (doublet) |

| Aromatic carbon (ipso to propyl) | ~138 |

| Methine carbon (-CH-O) | ~75 |

| Methylene carbon (-CH₂-CH₃) | ~29 |

| Acetate methyl carbon (-O-C(O)-CH₃) | ~21 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is instrumental in determining the precise molecular weight and elemental composition of this compound. mdpi.commdpi.com This technique provides a high degree of confidence in the molecular formula. mdpi.com Fragmentation analysis within the mass spectrometer reveals characteristic patterns that help to piece together the molecule's structure. Key fragments would likely include the loss of the acetate group, the propyl chain, and cleavage at the benzylic position.

Table 3: Expected HRMS Fragmentation of this compound

| Fragment Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 197.0921 | Molecular ion |

| [M-CH₃CO]⁺ | 154.0764 | Loss of acetyl group |

| [M-CH₃COOH]⁺ | 137.0655 | Loss of acetic acid |

| [C₇H₆F]⁺ | 109.0448 | Fluorotropylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. mdpi.com The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include:

A strong absorption band around 1740 cm⁻¹ for the C=O (ester) stretching vibration. wisc.edu

C-O stretching vibrations for the ester linkage in the region of 1240-1040 cm⁻¹. wisc.edu

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively. wisc.edu

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A C-F stretching vibration, typically appearing in the 1250-1000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester) | Stretch | ~1240 and ~1040 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

X-ray Diffraction (XRD) for Solid-State Structure Determination (for relevant derivatives)

While this compound is a liquid at room temperature, X-ray diffraction analysis could be performed on crystalline derivatives of the compound. researchgate.netmdpi.com This powerful technique provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemical relationships. mdpi.com For instance, a crystalline derivative could confirm the connectivity and conformation of the molecule.

Chiral Chromatography (e.g., HPLC-based enantiomeric excess determination)

Since this compound possesses a chiral center at the carbon atom bearing the fluorophenyl and acetate groups, it can exist as a pair of enantiomers, (R)- and (S)-1-(4-fluorophenyl)propyl acetate. bldpharm.comsigmaaldrich.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers. nih.govnih.gov This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. libretexts.org The choice of the chiral stationary phase, often based on polysaccharide derivatives, is critical for achieving successful separation. windows.net

Green Chemistry and Sustainable Synthesis of 1 4 Fluorophenyl Propyl Acetate

Development of Solvent-Free and Aqueous Medium Reactions

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to industrial waste and pollution. For the synthesis of 1-(4-Fluorophenyl)propyl acetate (B1210297), two promising approaches are the use of solvent-free conditions and aqueous reaction media.

Solvent-Free Synthesis: In a solvent-free approach, one of the reactants can also function as the solvent. numberanalytics.com For instance, the enzymatic acylation of 1-(4-fluorophenyl)propan-1-ol (B1330434) with an excess of an acyl donor like acetic anhydride (B1165640) can be performed without an additional solvent. This method not only simplifies the reaction setup but also facilitates easier product purification and reduces solvent-related waste. numberanalytics.com Lipases, a class of enzymes, are particularly effective catalysts for such reactions. numberanalytics.com

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Enzymatic synthesis of esters in aqueous systems has been well-established. scientificupdate.com Biocatalysts like lipases can be employed for the synthesis of 1-(4-Fluorophenyl)propyl acetate in an aqueous buffer. While the low solubility of organic substrates in water can be a challenge, this can often be overcome by using a two-phase system or by adding a benign co-solvent. rsc.org Furthermore, the use of plant-based materials that contain the necessary enzymes and cofactors for chemical transformations in water represents an emerging and highly sustainable approach. nih.gov

Implementation of Atom Economy and Waste Minimization Principles

Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. colab.ws A higher atom economy signifies a more efficient process with less waste generation. colab.ws

The synthesis of this compound via the esterification of 1-(4-fluorophenyl)propan-1-ol with acetic anhydride can be represented as:

C₉H₁₁FO + (CH₃CO)₂O → C₁₁H₁₃FO₂ + CH₃COOH

Based on the molecular weights of the reactants and the desired product, the atom economy for this reaction is approximately 76.57%. This indicates that nearly a quarter of the total mass of the reactants is converted into a byproduct, in this case, acetic acid. While acetic acid has its own industrial applications, within the scope of this specific synthesis, it constitutes waste if not efficiently recovered and repurposed.

To enhance atom economy, alternative synthetic strategies that involve addition reactions with no byproducts would be ideal, achieving a theoretical 100% atom economy. jk-sci.com Beyond atom economy, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) offer a more comprehensive assessment of waste by including solvents, reagents, and energy consumption in their calculations. nih.gov A full Life Cycle Assessment (LCA) provides the most holistic view of the environmental impact. tandfonline.comresearchgate.net

Utilization of Renewable Starting Materials in Synthetic Routes

A fundamental aspect of sustainable chemistry is the shift from finite fossil fuel-based feedstocks to renewable resources. For this compound, this entails sourcing its precursors, 1-(4-fluorophenyl)propan-1-ol and the acetyl group donor, from bio-based materials.

Renewable Acetyl Donors: Acetic acid, the precursor to acetylating agents like acetic anhydride, has been produced for centuries through the fermentation of bio-ethanol. resourcewise.com Modern industrial processes are increasingly looking towards bio-based routes, such as the fermentation of molasses, to produce acetic acid, thereby reducing reliance on petrochemicals. resourcewise.com

Renewable 1-(4-fluorophenyl)propan-1-ol: The synthesis of the fluorinated alcohol precursor from renewable sources presents a greater challenge. The aromatic fluorophenyl group is traditionally derived from petroleum. However, ongoing research into the conversion of lignin, a complex polymer found in biomass, into valuable aromatic platform chemicals could pave the way for a renewable source of this moiety. The propanol (B110389) backbone can be derived from bio-based ethylene, which is produced by the dehydration of bio-ethanol. ecoinvent.org

Energy Efficient Methods (e.g., Microwave-Assisted, Photochemical, Solar-Assisted Synthesis)

Reducing energy consumption is crucial for both environmental sustainability and economic viability. Innovative technologies are being explored to make the synthesis of esters like this compound more energy-efficient.

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for heating chemical reactions. mdpi.com Unlike conventional heating, microwaves directly energize the reactant molecules, leading to significantly shorter reaction times and often higher yields. mdpi.com This technology has been successfully applied to a variety of esterification reactions and holds considerable promise for the energy-efficient production of this compound. researchgate.net

Photochemical and Solar-Assisted Synthesis: Photochemical reactions utilize light to drive chemical transformations, often at ambient temperatures, which can lead to substantial energy savings. nih.gov The use of visible light, including natural sunlight, to promote the synthesis of esters is a particularly attractive green chemistry approach. nih.govadvancedbiofuelsusa.info While still in the early stages of development for industrial applications, solar-assisted synthesis represents a long-term goal for truly sustainable chemical production. researchgate.net

Design and Application of Recyclable Catalytic Systems

Recyclable Catalyst Data

| Catalyst Type | Example(s) | Key Advantages for Ester Synthesis |

| Heterogeneous Catalysts | Zeolites, Sulfonic acid-functionalized Metal-Organic Frameworks (MOFs) | Easily separated by filtration, high stability, and reusability. researchgate.netresearchgate.net |

| Magnetically Recyclable Nanocatalysts | Silica-coated magnetite (Fe₃O₄) nanoparticles | Simple recovery with an external magnet, excellent durability. tandfonline.com |

| Immobilized Enzymes | Lipases (e.g., Novozym 435) on solid supports | High selectivity, mild reaction conditions, biodegradability, and excellent reusability. numberanalytics.com |

These recyclable catalytic systems offer significant advantages over traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture and contribute to waste streams.

Safer Chemical Synthesis and Reduced Hazardous Substance Generation

A paramount principle of green chemistry is the design of synthetic routes that minimize the use and generation of hazardous substances, thereby protecting human health and the environment.

Traditional esterification and related reactions often involve hazardous materials. For example, the Friedel-Crafts acylation, a common method for preparing precursors to alcohols, typically requires large amounts of corrosive and environmentally problematic Lewis acids like aluminum chloride. sigmaaldrich.comrsc.org The use of strong mineral acids as catalysts in esterification also poses safety and disposal challenges. nih.gov

Greener and safer alternatives for the synthesis of this compound include:

Biocatalysis: The use of enzymes like lipases operates under mild conditions of temperature and pH, avoiding the need for harsh and corrosive chemicals. nih.gov

Solid Acid Catalysts: Employing solid, non-corrosive acid catalysts such as zeolites or functionalized silicas eliminates the risks associated with handling strong liquid acids. researchgate.net

Green Solvents: When solvents are necessary, the selection of environmentally benign options is crucial. Green solvent selection guides can aid in choosing solvents with low toxicity and environmental impact, such as bio-based esters or ethers. jk-sci.comwhiterose.ac.uk

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Applications of 1 4 Fluorophenyl Propyl Acetate in Organic Synthesis

Precursor in the Synthesis of Other Fluorinated Organic Molecules

A primary application of 1-(4-Fluorophenyl)propyl acetate (B1210297) in organic synthesis is its role as a precursor to other valuable fluorinated compounds. The acetate group can be readily hydrolyzed under basic or acidic conditions to yield 1-(4-fluorophenyl)propan-1-ol (B1330434). This transformation is a common and efficient deprotection strategy in multi-step syntheses.

The resulting alcohol, 1-(4-fluorophenyl)propan-1-ol, is a versatile intermediate. The hydroxyl group can be further functionalized in numerous ways. For instance, it can be oxidized to the corresponding ketone, 4'-fluoropropiophenone (B1329323), a compound used in the preparation of molecules like 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.comsigmaaldrich.com The alcohol can also participate in etherification reactions or be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.

A patented method for the synthesis of the chiral alcohol R-1-(4-fluorophenyl)ethanol involves the hydrolysis of its corresponding acetate ester using lithium hydroxide (B78521) (LiOH) in a methanol/water mixture. google.com A similar hydrolytic process can be applied to 1-(4-Fluorophenyl)propyl acetate to access 1-(4-fluorophenyl)propan-1-ol. Enzymatic hydrolysis offers a green and highly selective alternative for this deacetylation, often proceeding under mild conditions with high yields. nih.gov

Table 1: Key Transformation of this compound

| Starting Material | Reagents and Conditions | Product | Significance of Product |

|---|---|---|---|

| This compound | LiOH, Methanol/Water, Reflux | 1-(4-fluorophenyl)propan-1-ol | Versatile intermediate for further functionalization |

Role as an Intermediate in Pharmaceutical Building Blocks